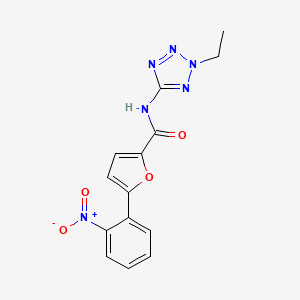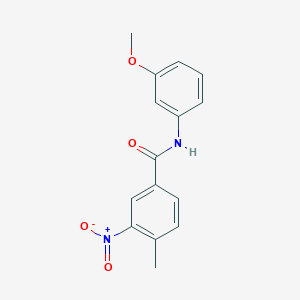![molecular formula C16H13N3OS B5781894 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as PTE, is an organic compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone exerts its effects through the inhibition of various enzymes and receptors, including EGFR, protein kinase C (PKC), and monoamine oxidase (MAO). The inhibition of these enzymes and receptors leads to a cascade of biochemical events that ultimately result in the observed physiological effects of 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone.
Biochemical and Physiological Effects:
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has also been shown to modulate neurotransmitter levels in the brain, leading to its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is its versatility in various research applications, making it a potential candidate for the development of new drugs and therapies. However, one of the limitations of 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, including the development of more efficient synthesis methods, the identification of new targets for 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone inhibition, and the investigation of its potential in combination therapy with other drugs. Furthermore, the potential use of 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone in the treatment of various neurological disorders warrants further investigation, including the elucidation of its mechanism of action in the brain.
Méthodes De Synthèse
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can be synthesized through a multi-step process, which involves the reaction of 4-(3-pyridinyl)-1,3-thiazol-2-amine with 4-bromoacetophenone in the presence of a base. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 4-aminophenylboronic acid, followed by purification to obtain 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone in its pure form.
Applications De Recherche Scientifique
1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied for its potential in various scientific research applications, including cancer treatment, bacterial and viral infections, and neurodegenerative diseases. In cancer research, 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown promising results as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is commonly overexpressed in various types of cancer. 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has also been shown to exhibit antibacterial and antiviral activity, making it a potential candidate for the development of new antibiotics and antiviral drugs. Furthermore, 1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11(20)12-4-6-14(7-5-12)18-16-19-15(10-21-16)13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQJYVLSFKXPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-{[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)


![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)